molecular formula C8H4ClNO2 B8719743 7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde

7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde

Cat. No.: B8719743
M. Wt: 181.57 g/mol
InChI Key: QBZPLRCENXPNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H4ClNO2 and its molecular weight is 181.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

7-chlorofuro[2,3-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-7-5(1-2-12-7)3-6(4-11)10-8/h1-4H

InChI Key

QBZPLRCENXPNIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(N=C(C=C21)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (3.1 mL, 35 mmol) is dissolved in 200 mL CH2Cl2 in a dried flask under N2. The flask is placed in a dry-ice/acetone bath at −78° C., DMSO (4.95 mL, 70 mmol) in 10 mL CH2Cl2 is added drop-wise, and the mixture is stirred for 20 min. (7-Chlorofuro[2,3-c]pyridin-5-yl)methanol (C4) (5.5 g, 30 mmol) in 10 mL CH2Cl2 is added, and the reaction is stirred 30 min at −78° C. TEA (21.3 mL, 153 mmol) is then added. The reaction is stirred 30 min in the dry-ice/acetone bath, an ice bath replaces the dry-ice/acetone bath, and the reaction is stirred 1 h and is washed with 100 mL 1:1 saturated NaCl/NaHCO3. The organic layer is dried over anhydrous K2CO3, filtered, and concentrated in vacuo to afford 7-chlorofuro[2,3-c]pyridine-5-carbaldehyde (C6) as a pale yellow solid (97% yield). MS (EI) for C8H4ClNO2 m/z: 181 (M)+.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.95 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
21.3 mL
Type
reactant
Reaction Step Four
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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